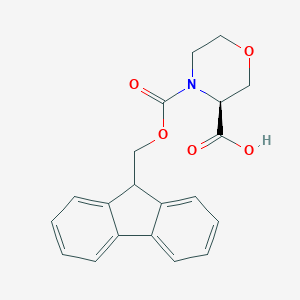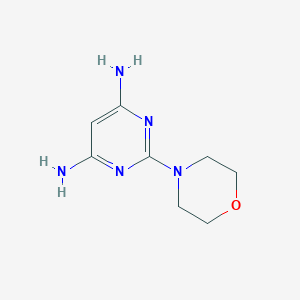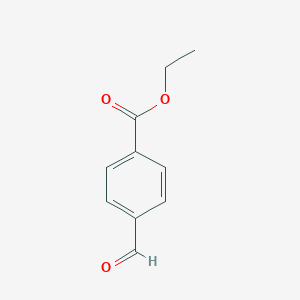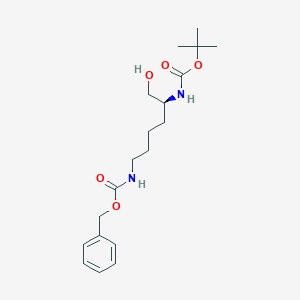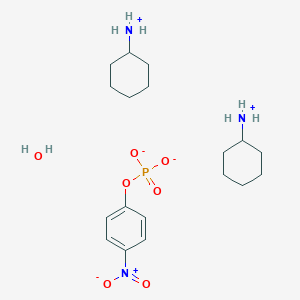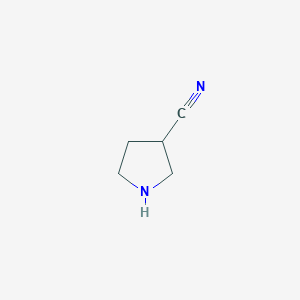
Pyrrolidin-3-carbonitril
Übersicht
Beschreibung
Pyrrolidine-3-carbonitrile, also known as Pyrrolidine-3-carbonitrile, is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrrolidine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Pyrrolidin-3-carbonitril ist ein vielseitiges Gerüst für neuartige biologisch aktive Verbindungen in der Wirkstoffforschung . Der Pyrrolidinring wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D) Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Antioxidant Activity
Pyrrolidin-Alkaloide, einschließlich this compound, haben nachweislich eine antioxidative Wirkung . Diese Verbindungen können schädliche freie Radikale im Körper neutralisieren, wodurch bestimmte Arten von Zellschäden möglicherweise verhindert oder verzögert werden .
Anti-inflammatory Activity
This compound hat sich als entzündungshemmend erwiesen . Dies macht es möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind, wie Arthritis oder Asthma
Wirkmechanismus
Target of Action
Pyrrolidine-3-carbonitrile is a versatile compound with a wide range of biological activities. Compounds with a pyrrolidine ring have been reported to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with target proteins in a specific manner, leading to changes in their function . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε, suggesting a potential kinase inhibition mechanism .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
It’s suggested that modifications to the pyrrolidine ring, such as the introduction of a methyl group at c-3, can improve the pharmacokinetic profiles of these compounds .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, suggesting that the compound’s action may be influenced by its stereochemistry .
Eigenschaften
IUPAC Name |
pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJETPTDKFEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-53-9 | |
| Record name | 3-Pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of antimicrobial activity do pyrrolidine-3-carbonitrile derivatives possess?
A1: While specific data on antimicrobial activity is limited in the provided abstracts, research suggests that newly synthesized pyrrolidine-3-carbonitrile derivatives exhibit promising antimicrobial effects []. These derivatives are often synthesized by reacting 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with various reagents like stabilized phosphorus ylides, Wittig-Horner reagents, trialkylphosphites, and tris(dialkylamino)phosphines []. Further research is needed to understand the full spectrum of their antimicrobial action.
Q2: What is the typical structural conformation of pyrrolidine-3-carbonitrile derivatives in crystal structures?
A2: Crystallographic studies reveal that the pyrrolidine ring in these compounds often adopts a twist conformation, particularly along the N—CH2 bond []. The conformations of other attached ring systems, like indoline or chromene, can vary. For instance, in 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, the indolin-2-one and 1H-indole rings are nearly planar, while the chromene ring system is also almost planar [].
Q3: How do intermolecular interactions influence the crystal packing of pyrrolidine-3-carbonitrile derivatives?
A3: Hydrogen bonding plays a crucial role in the crystal packing of these molecules. For example, in the crystal structure of 3′-[Hydroxy(4-oxo-4H-chromen-3-yl)methyl]-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, molecules are connected by N—H⋯O and O—H⋯O hydrogen bonds []. These interactions form centrosymmetric patterns, leading to a hydrogen-bonded chain that propagates along specific crystallographic axes []. Additionally, C—H⋯O interactions and aromatic π–π stacking contribute to the overall stability of the crystal structure [].
Q4: What are some common synthetic routes for pyrrolidine-3-carbonitrile derivatives?
A4: While specific synthetic procedures are not detailed in the provided abstracts, one study mentions the use of nitriles in the synthesis of these compounds []. This suggests that reactions involving nitrile groups, such as nucleophilic additions or cyclizations, are likely employed in the synthesis of pyrrolidine-3-carbonitrile derivatives.
Q5: Are there any reported Structure-Activity Relationship (SAR) studies for pyrrolidine-3-carbonitrile derivatives?
A5: While the provided research does not delve deeply into comprehensive SAR studies, it is evident that modifications to the core pyrrolidine-3-carbonitrile structure significantly influence the final compound's conformation and intermolecular interactions [, , , , ]. These structural changes likely impact the biological activity and physicochemical properties of the derivatives. Further research focusing on systematic modifications and their impact on desired activities is needed to establish clear SAR trends.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


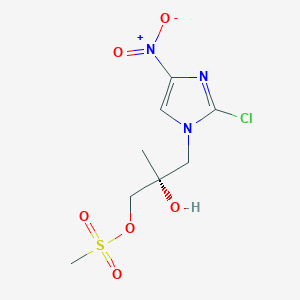
![N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide](/img/structure/B51168.png)
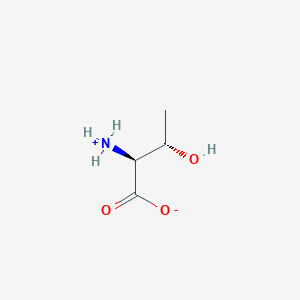
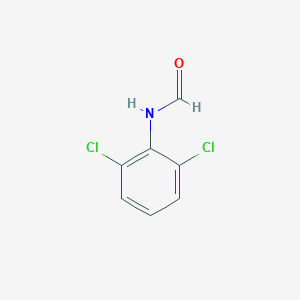
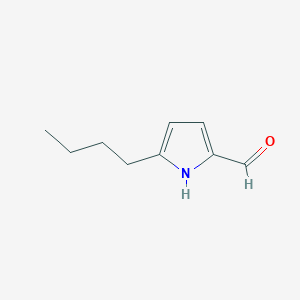
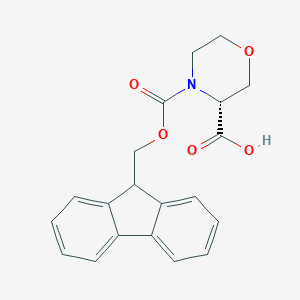
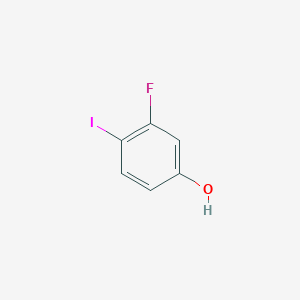
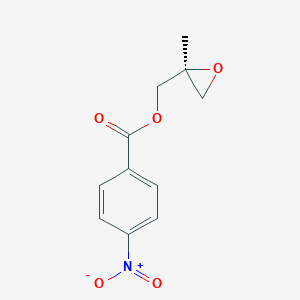
![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
